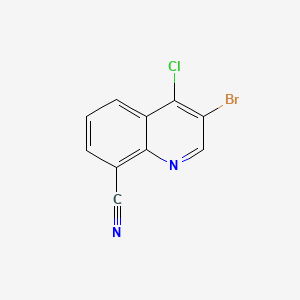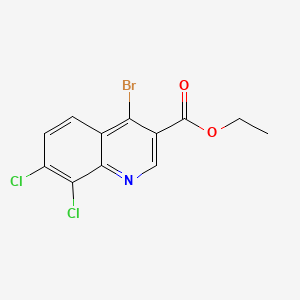
4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring with an aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde typically involves the reaction of 4-(4-Trifluoromethyl-phenyl)-thiazole with a suitable aldehyde precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carboxylic acid.
Reduction: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the thiazole ring can participate in various binding interactions with enzymes or receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different functional groups and applications.
4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the thiazole ring, leading to different chemical properties and reactivity.
Uniqueness: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-16)15-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWFIWWLHYMFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
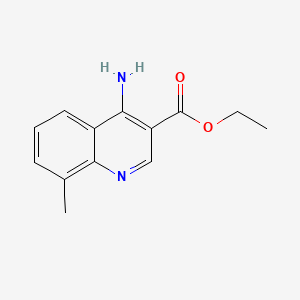
![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)
![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)
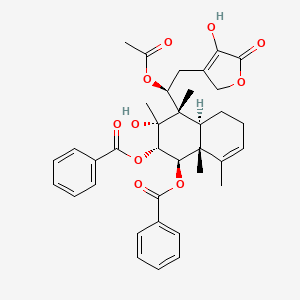
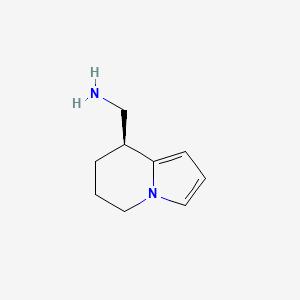
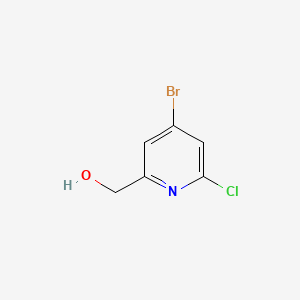
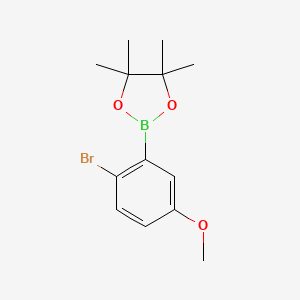
![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

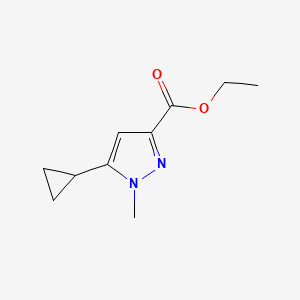
![7'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B572723.png)
![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)
